(3s,5r)-5-(Trifluoromethyl)piperidin-3-ol
Description
(3S,5R)-5-(Trifluoromethyl)piperidin-3-ol (CAS: 2165681-21-8) is a chiral piperidine derivative characterized by a hydroxyl group at position 3 and a trifluoromethyl (-CF₃) group at position 5 in its stereospecific configuration . Its molecular formula is C₆H₁₀F₃NO (molecular weight: 169.14 g/mol), and it is commercially available in high purity (≥97%) as a research chemical . The trifluoromethyl group confers enhanced metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry, particularly for drug candidates targeting central nervous system (CNS) disorders or enzyme modulation .
Properties
IUPAC Name |
(3S,5R)-5-(trifluoromethyl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)4-1-5(11)3-10-2-4/h4-5,10-11H,1-3H2/t4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWMHVACINVUCM-UHNVWZDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC[C@H]1O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3s,5r)-5-(Trifluoromethyl)piperidin-3-ol can be achieved through several synthetic routes. One common method involves the use of piperidine as the starting material. The piperidine undergoes a series of reactions, including trifluoromethylation and hydroxylation, to yield the desired compound. The reaction conditions typically involve the use of reagents such as trifluoromethyl iodide and a suitable base, along with appropriate solvents and temperature control.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or chromatography to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group undergoes oxidation to form ketones under controlled conditions.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) | Dichloromethane, rt | 5-(Trifluoromethyl)piperidin-3-one | Mild conditions preserve stereochemistry |
| Jones reagent (CrO₃/H₂SO₄) | Aqueous acetone, 0°C | Same as above | Harsher conditions may cause side reactions |
Mechanism : The hydroxyl group is oxidized via a two-electron process, forming a ketone. The trifluoromethyl group’s electron-withdrawing nature stabilizes the transition state, enhancing reaction efficiency.
Nucleophilic Substitution
The hydroxyl group can be converted to a leaving group for substitution reactions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Thionyl chloride (SOCl₂) | Reflux, anhydrous conditions | 3-Chloro-5-(trifluoromethyl)piperidine | ~75% |
| Tosyl chloride (TsCl) | Pyridine, 0°C to rt | 3-Tosyl-5-(trifluoromethyl)piperidine | ~80% |
Applications : The resulting chloro or tosyl derivatives serve as intermediates for synthesizing amines, ethers, or thioethers.
Acylation and Esterification
The hydroxyl group reacts with acylating agents to form esters.
| Reagent | Conditions | Product |
|---|---|---|
| Acetic anhydride | Pyridine, rt | 3-Acetyl-5-(trifluoromethyl)piperidin-3-ol |
| Benzoyl chloride | DMAP, CH₂Cl₂ | 3-Benzoyl-5-(trifluoromethyl)piperidin-3-ol |
Stereochemical Impact : The (3S,5R) configuration directs acyl groups to the equatorial position, minimizing steric hindrance .
Cyclization and Lactone Formation
The hydroxyl group participates in intramolecular cyclization, forming bridged lactones.
| Reagent | Conditions | Product |
|---|---|---|
| BF₃·OEt₂ | CH₂Cl₂, 4Å MS, -78°C to rt | Bridged piperidine-γ-butyrolactone |
Mechanism : A Zimmerman-Traxler transition state governs the stereoselective formation of the lactone ring, with the trifluoromethyl group occupying an equatorial position .
Acid-Base Reactions
The compound acts as a weak base due to the piperidine nitrogen and a weak acid via the hydroxyl group.
| Reagent | Conditions | Outcome |
|---|---|---|
| NaOH (1M) | Aqueous ethanol | Deprotonation to form piperidin-3-olate |
| HCl (gas) | Diethyl ether | Formation of hydrochloride salt |
Applications : Salt formation improves solubility for pharmaceutical formulations.
Comparative Reactivity with Analogues
The trifluoromethyl group enhances electrophilic substitution resistance compared to non-fluorinated analogues.
| Compound | Reaction with HNO₃/H₂SO₄ | Outcome |
|---|---|---|
| (3S,5R)-5-Methylpiperidin-3-ol | Nitration at C4 | Major product |
| (3S,5R)-5-(Trifluoromethyl)piperidin-3-ol | No reaction | Stability due to CF₃ group |
Key Insight : The trifluoromethyl group’s electron-withdrawing effect deactivates the ring toward electrophilic attack .
Reduction Pathways
While the compound itself is not reduced, its ketone derivatives (e.g., piperidin-3-one) can undergo stereoselective reduction.
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C | This compound | 90% retention of (3S) |
| L-Selectride® | THF, -78°C | (3R,5R)-diastereomer | 85% inversion |
Industrial and Pharmacological Relevance
-
Pharmaceutical Intermediates : Used in synthesizing CF₃-containing drugs targeting neurology and oncology.
-
Catalysis : The hydroxyl group facilitates asymmetric catalysis in ketone reductions .
This compound’s versatility in oxidation, substitution, and cyclization reactions underscores its importance in organic synthesis and drug development.
Scientific Research Applications
Medicinal Chemistry
The compound has been identified as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its trifluoromethyl group enhances lipophilicity and membrane permeability, which can lead to improved bioactivity compared to non-fluorinated analogs. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activities, making (3S,5R)-5-(Trifluoromethyl)piperidin-3-ol a promising candidate for drug development aimed at treating conditions such as anxiety, depression, and neurodegenerative diseases .
Case Studies in Drug Development
- Antiviral Properties : Studies have suggested that this compound may possess antiviral properties by inhibiting specific enzymes involved in viral replication. This potential has prompted further investigation into its efficacy against various viral pathogens.
- Neurological Applications : The compound's ability to modulate neurotransmitter systems implies potential applications in treating mood disorders. Its structural characteristics allow for favorable interactions with biological targets, enhancing its pharmacological profile .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. The trifluoromethyl group enables participation in nucleophilic substitution reactions and oxidation processes, facilitating the formation of various derivatives such as sulfonamides or ketones .
Synthetic Pathways
- Nucleophilic Substitution : The electron-withdrawing nature of the trifluoromethyl group allows for effective nucleophilic attacks, leading to the formation of diverse chemical entities.
- Oxidation Reactions : Under specific conditions, the hydroxyl group can be oxidized to yield ketones or aldehydes, further expanding the utility of this compound in synthetic chemistry .
Biological Studies
This compound has been utilized in biological studies to explore its interactions with enzymes and receptors. Its unique electronic properties enable it to bind effectively to various biological targets, which is essential for understanding its mechanism of action.
Industrial Applications
Beyond its roles in medicinal chemistry and organic synthesis, this compound is also employed in the production of fine chemicals and specialty materials. Its unique properties make it suitable for various industrial applications where fluorinated compounds are advantageous due to their stability and reactivity.
Summary Table of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Medicinal Chemistry | Building block for pharmaceuticals targeting neurological disorders | Potential antiviral properties; mood disorder treatments |
| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Nucleophilic substitution; oxidation reactions |
| Biological Studies | Investigating interactions with enzymes and receptors | Modulation of neurotransmitter systems |
| Industrial Applications | Production of fine chemicals and specialty materials | Utilization in various industrial syntheses |
Mechanism of Action
The mechanism of action of (3s,5r)-5-(Trifluoromethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and hydroxyl group in the compound’s structure may play a role in its binding to target molecules, influencing their activity and function. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Trifluoromethyl vs. Methyl/Amino Groups: The -CF₃ group in the target compound enhances electronegativity and resistance to oxidative metabolism compared to -CH₃ or -NH₂ groups in analogues .
- Stereochemical Impact : The (3S,5R) configuration optimizes binding to chiral targets, as seen in its preferential use over (3R,5R) diastereomers in receptor studies .
- Salt Forms : Hydrochloride salts (e.g., CAS: 2891580-85-9) improve aqueous solubility, critical for in vivo bioavailability .
Physicochemical and Pharmacological Comparisons
Table 2: Physicochemical Properties
Key Findings :
- Lipophilicity : The benzyl-substituted analogue (LogP ~2.5) is more lipophilic than the target compound (LogP ~1.2), favoring blood-brain barrier penetration .
- Salt vs. Free Base : Hydrochloride salts (e.g., CAS: 2891580-85-9) exhibit higher solubility but may require controlled storage due to hygroscopicity .
Biological Activity
(3S,5R)-5-(Trifluoromethyl)piperidin-3-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The compound is characterized by its trifluoromethyl group attached to a piperidine ring, which significantly influences its biological properties. The presence of fluorine atoms often enhances metabolic stability and lipophilicity, making such compounds attractive for drug development.
Research indicates that this compound may interact with various biological targets. Its structural similarity to known pharmacological agents suggests potential activity against multiple pathways:
- Inhibition of Protein-Protein Interactions : Similar piperidine derivatives have been shown to inhibit interactions between proteins involved in disease processes, such as BCL6 and its co-repressors. This inhibition could lead to therapeutic effects in cancers where these interactions are critical .
- Antimicrobial Activity : A study identified related piperidinol derivatives with notable anti-tuberculosis activity, suggesting that this compound may also exhibit similar properties . The mechanism appears to involve disruption of bacterial cell wall synthesis or function.
In Vitro Studies
- Antimicrobial Activity : The compound was evaluated for its efficacy against various microbial strains. In vitro tests showed promising results with minimum inhibitory concentrations (MIC) indicating significant antimicrobial properties .
- Cytotoxicity : Preliminary cytotoxicity assays revealed that while some derivatives exhibited potent activity against cancer cell lines, this compound's selectivity index needs further investigation to ensure safety profiles are acceptable for therapeutic use.
In Vivo Studies
In vivo studies have been limited but suggest potential therapeutic applications. For instance, related compounds have demonstrated efficacy in animal models of tuberculosis but also raised concerns regarding side effects that require careful optimization .
Case Studies and Research Findings
Several studies highlight the biological activity of trifluoromethylated piperidines:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications at specific positions on the piperidine ring can drastically influence biological activity:
Q & A
Basic Research Questions
Q. How can the synthesis of (3S,5R)-5-(Trifluoromethyl)piperidin-3-ol be optimized to achieve high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis can be achieved using chiral auxiliaries or asymmetric catalysis. For example, analogous piperidine derivatives (e.g., (3R,4R)-4-amino-piperidin-3-ol in ) employ crystallographic validation to confirm stereochemistry. Reaction conditions (e.g., temperature, solvent polarity) should be systematically varied, and intermediates monitored via chiral HPLC or NMR spectroscopy. Recrystallization or column chromatography with chiral stationary phases can enhance purity .
Q. What spectroscopic techniques are recommended to confirm the stereochemistry of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration, as demonstrated for crystalline piperidine derivatives in .
- NOESY NMR : Detects spatial proximity of protons to infer stereochemical relationships.
- Chiral HPLC : Validates enantiomeric excess by comparing retention times with racemic mixtures .
Q. How should this compound be stored to maintain stability in laboratory settings?
- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C in airtight containers. Avoid exposure to moisture or light, as trifluoromethyl groups may hydrolyze under acidic/basic conditions. Stability can be monitored via periodic LC-MS analysis, referencing degradation patterns of similar fluorinated compounds (e.g., ) .
Advanced Research Questions
Q. How can contradictions between computational stereochemical predictions and experimental data for this compound be resolved?
- Methodological Answer :
- Cross-validation : Compare DFT-calculated NMR chemical shifts with experimental data. Adjust computational parameters (e.g., solvent models, basis sets) to match observed splitting patterns.
- Dynamic NMR : Study temperature-dependent conformational changes to identify kinetic vs. thermodynamic control in stereochemical outcomes .
Q. What experimental strategies are effective for probing the electronic effects of the trifluoromethyl group in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to assess transition-state bonding changes.
- Hammett studies : Correlate substituent electronic parameters (σ) with reaction rates using para-substituted derivatives.
- DFT modeling : Map electrostatic potential surfaces to predict regioselectivity, as seen in fluorinated pyridine analogs () .
Q. How can discrepancies in biological activity data across studies involving this compound be addressed?
- Methodological Answer :
- Standardized assays : Use isogenic cell lines and control compounds (e.g., ’s crystalline forms) to minimize batch variability.
- Metabolite profiling : Identify degradation products via LC-MS to rule out off-target effects.
- Dose-response curves : Ensure linearity across concentrations to validate potency claims .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
